
2-Phenylisatogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylisatogen is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It is a derivative of isatogen and has been found to exhibit various biochemical and physiological effects in the central nervous system.
Wirkmechanismus
The mechanism of action of 2-Phenylisatogen is not fully understood. However, it has been proposed that it acts by modulating various signaling pathways in the central nervous system. It has been found to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). It also activates the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-Phenylisatogen has been found to exhibit various biochemical and physiological effects in the central nervous system. It has been found to enhance the expression of neurotrophic factors such as BDNF and NGF. It also activates the Akt pathway, which is involved in cell survival and growth. Additionally, it has been found to enhance cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Phenylisatogen in lab experiments is its ability to enhance cognitive function and memory retention. This makes it a useful tool for studying the mechanisms underlying learning and memory. However, one of the limitations of using 2-Phenylisatogen is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-Phenylisatogen. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of the mechanism of action of 2-Phenylisatogen. Further studies are also needed to determine the optimal dosage and administration route for this compound. Additionally, more research is needed to determine the potential applications of 2-Phenylisatogen in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-Phenylisatogen is a chemical compound that has shown promising results in the field of neuroscience. Its ability to enhance cognitive function and memory retention makes it a useful tool for studying the mechanisms underlying learning and memory. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-Phenylisatogen involves the reaction of isatogen with benzaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the product is dependent on various factors such as reaction time, temperature, and reactant concentration.
Wissenschaftliche Forschungsanwendungen
2-Phenylisatogen has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit neuroprotective, neuroregenerative, and neurotrophic effects. It has also been found to enhance cognitive function and memory retention. 2-Phenylisatogen has been tested in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and has shown promising results.
Eigenschaften
CAS-Nummer |
1969-74-0 |
|---|---|
Produktname |
2-Phenylisatogen |
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
1-oxido-2-phenylindol-1-ium-3-one |
InChI |
InChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
WXFLHMJSSLDOPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3C2=O)[O-] |
Andere CAS-Nummern |
1969-74-0 |
Synonyme |
2-phenylisatogen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



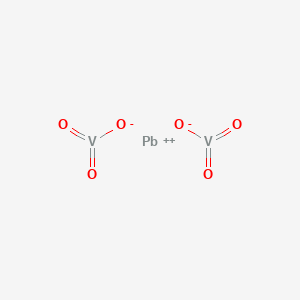
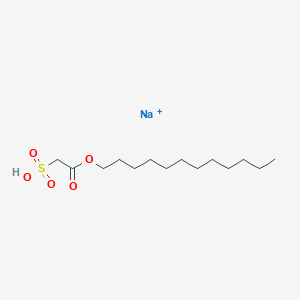
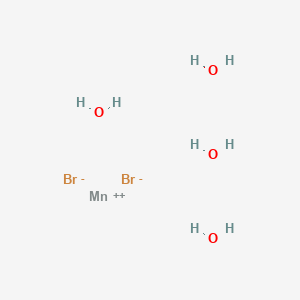
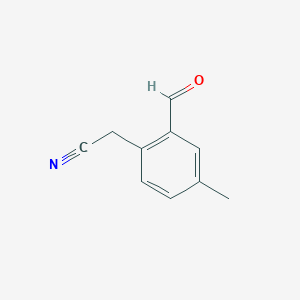
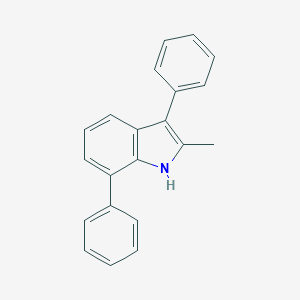
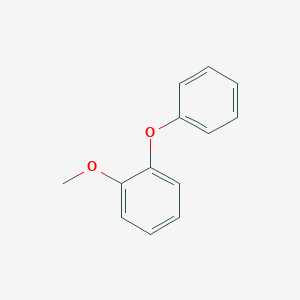


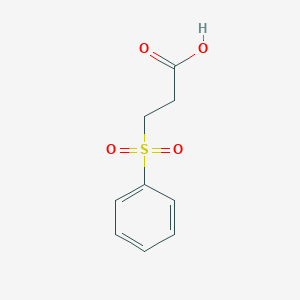


![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)
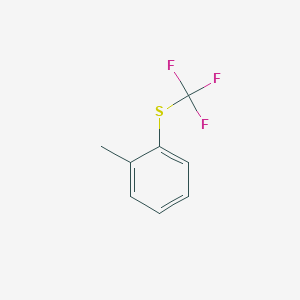
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)